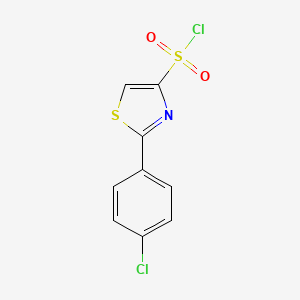

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride

Description

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and a sulfonyl chloride functional group at position 4. The thiazole ring’s aromaticity, combined with the electron-withdrawing chlorine substituent and the reactive sulfonyl chloride moiety, renders this compound a versatile intermediate in medicinal and materials chemistry. Its applications likely include the preparation of sulfonamide derivatives for pharmaceutical screening, as demonstrated by structurally similar compounds .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHIPQLZGHOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride typically follows a pathway starting from 4-chlorobenzoic acid, proceeding through thiazole ring formation and sulfonyl chloride functionalization. The key steps include:

- Conversion of 4-chlorobenzoic acid to methyl 4-chlorobenzoate

- Formation of 4-chlorobenzohydrazide

- Cyclization to form the thiazole ring intermediate

- Chlorination of the sulfonyl group to yield the sulfonyl chloride

This approach is supported by experimental data and optimization studies detailed below.

Stepwise Preparation Details

| Step | Intermediate/Product | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-chlorobenzoate | 4-chlorobenzoic acid + methanol + conc. H2SO4, reflux 6 h | 80% | Esterification in acidic medium; product used crude |

| 2 | 4-Chlorobenzohydrazide | Methyl 4-chlorobenzoate + hydrazine hydrate in ethanol, reflux 8 h | 80% | Recrystallization from ethanol for purity |

| 3 | Thiazole thiol intermediate | Treatment with KOH and CS2 in ethanol, ambient temperature | 94% | Formation of potassium salt followed by acidic cyclization |

| 4 | 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | Chlorination of thiol intermediate with Cl2 in organic solvent (e.g., methylene chloride/water) | Optimized | Solvent choice critical for solubility and reaction monitoring |

Data adapted from detailed synthetic study by Chen et al.

Detailed Reaction Conditions and Optimization

Esterification: 4-Chlorobenzoic acid is esterified with anhydrous methanol in the presence of concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux for 6 hours, followed by neutralization and drying. This step yields methyl 4-chlorobenzoate with approximately 80% efficiency.

Hydrazide Formation: The methyl ester is reacted with hydrazine hydrate in ethanol under reflux for 8 hours. Cooling the reaction mixture precipitates the hydrazide, which is purified by recrystallization. This step achieves an 80% yield.

Thiazole Ring Formation: The hydrazide is treated with potassium hydroxide and carbon disulfide in ethanol at room temperature to form a potassium salt intermediate. Subsequent acidification at 0 °C for 6 hours induces cyclization to yield the thiazole thiol intermediate with a 94% yield.

Sulfonyl Chloride Formation: The thiol intermediate is chlorinated using chlorine gas in organic solvents. Solvent choice is critical: acetic acid/water mixtures lead to poor solubility of reactants and products, complicating reaction control. Methylene chloride/water and 1,2-dichloroethane/water mixtures improve solubility but have limitations for monitoring. Optimization of chlorination time and temperature (typically 60–70 °C) is essential to maximize yield and purity.

Industrial and Scale-Up Considerations

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors provide enhanced control over reaction parameters such as temperature, chlorination time, and reagent mixing. This results in improved yields, reproducibility, and safety.

Base Catalysis: The use of bases like triethylamine in organic solvents (e.g., dichloromethane) helps stabilize intermediates and facilitates sulfonyl chloride formation at low temperatures.

Purification: Post-reaction purification involves recrystallization from ethanol or chromatographic techniques (silica gel with hexane/ethyl acetate gradients) to isolate the sulfonyl chloride compound with high purity.

Summary Table of Key Preparation Parameters

| Parameter | Description | Optimal Conditions |

|---|---|---|

| Starting Material | 4-Chlorobenzoic acid | High purity reagent |

| Esterification | Acid-catalyzed ester formation | Methanol, conc. H2SO4, reflux 6 h |

| Hydrazide Formation | Hydrazine hydrate reaction | Ethanol, reflux 8 h |

| Thiazole Cyclization | KOH and CS2 treatment, acid cyclization | Ethanol, 0 °C, 6 h |

| Sulfonyl Chloride Formation | Chlorination of thiol intermediate | Cl2 gas, 60–70 °C, solvent optimized (e.g., methylene chloride/water) |

| Purification | Recrystallization or chromatography | Ethanol recrystallization or silica gel column |

Research Findings and Analytical Confirmation

Spectroscopic Analysis: The structure of the sulfonyl chloride compound is confirmed by ^1H-NMR, ^13C-NMR, and IR spectroscopy. Key signals include aromatic protons at δ 7.3–8.0 ppm, sulfonyl chloride characteristic IR bands (~1278 cm^-1), and carbonyl or thiazole ring carbons in the expected regions.

Yield and Purity: The optimized method yields the target compound in good overall yield (>70%) with high purity confirmed by chromatographic and spectroscopic methods.

Solvent Effects: Solvent choice during chlorination significantly affects reaction progress and product isolation, with dichloromethane/water mixtures preferred for balancing solubility and monitoring.

Analyse Des Réactions Chimiques

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety participates in nucleophilic substitution reactions. Documented transformations include:

-

Amidation : Reacts with primary/secondary amines (e.g., aniline, piperidine) in dichloromethane at 0°C to form sulfonamides.

-

Esterification : Alcohols (e.g., methanol, ethanol) in pyridine yield sulfonate esters, though steric hindrance from the 4-chlorophenyl group reduces yields with bulky alcohols.

-

Thioether Formation : Sodium thiolates in THF produce thioethers, though competing hydrolysis requires anhydrous conditions.

Thiazole Ring Modifications

The electron-deficient thiazole core enables electrophilic substitution, though limited by the sulfonyl chloride’s deactivating effect:

-

Halogenation : Bromine in acetic acid selectively substitutes at the 5-position (meta to sulfonyl group), confirmed by X-ray crystallography .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis forms biaryl derivatives, though yields depend on steric bulk.

Stability and Side Reactions

Key stability considerations:

-

Hydrolysis : Rapidly hydrolyzes in aqueous basic media to sulfonic acids (t₁/₂ < 1 hr at pH 9).

-

Thermal Decomposition : Degrades above 150°C, releasing SO₂ and HCl gas (TGA-DSC data) .

Comparative Reactivity Table

| Reaction | Reagent | Conditions | Product Stability | Byproducts |

|---|---|---|---|---|

| Amine substitution | Aniline | 0°C, 2 hr | Stable to chromatography | HCl (gas) |

| Bromination | Br₂/CH₃COOH | 50°C, 6 hr | Air-sensitive | HBr |

| Hydrolysis | H₂O/NaOH | RT, 30 min | Stable in solution | NaCl, H₂O |

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:

- Starting Materials : The reaction begins with 4-chlorobenzenesulfonyl chloride and thioamide derivatives.

- Reaction Conditions : A base such as triethylamine is used in an organic solvent like dichloromethane. The reaction is performed at low temperatures to stabilize intermediates.

- Yield Improvement : In industrial settings, continuous flow reactors are employed to enhance yield and ensure consistent quality.

Chemical Reactions

The compound can undergo various chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

- Oxidation and Reduction : The thiazole ring can participate in oxidation and reduction reactions.

- Coupling Reactions : It can be utilized in coupling reactions with other aromatic compounds.

Medicinal Chemistry

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride has significant potential in medicinal chemistry:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For example, certain derivatives demonstrated approximately 50% inhibition rates against Tobacco Mosaic Virus (TMV) .

- Enzyme Inhibition : The sulfonyl chloride group allows for covalent modification of enzyme targets. Studies have shown its effectiveness as an inhibitor for various enzymes:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinases | Covalent Modification | |

| Carbonic Anhydrase | Competitive Inhibition |

Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex molecules:

- Building Block for Heterocycles : It is used to create various heterocyclic compounds that are essential in pharmaceuticals.

- Polymer Synthesis : The compound can also be involved in synthesizing polymers with specific electronic properties.

Biological Studies

In biological research, 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is utilized to develop enzyme inhibitors and probes for studying biological pathways:

- Protein Modification : Its reactivity allows it to form stable linkages with proteins, facilitating studies on protein function and interaction.

Antiviral Properties

A study highlighted the antiviral activity of thiazole derivatives against TMV, where certain compounds showed significant inhibition rates comparable to established antifungal agents .

Enzyme Inhibition Studies

Research has demonstrated the compound's ability to inhibit key enzymes involved in various biological processes. For instance, its role as a covalent modifier of protein kinases has been explored extensively .

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical studies and drug development.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The 4-chlorophenyl substituent enhances electrophilicity at the sulfonyl chloride group compared to the 4-fluorophenyl analog (weaker electron-withdrawing effect of F) .

- Steric and Electronic Differences : Bromine’s larger atomic radius and polarizability in the 3-bromophenyl derivative may alter binding interactions in biological systems compared to the smaller chlorine atom.

- Positional Isomerism : The 5-phenyl-thiazole-4-sulfonyl chloride demonstrates that substituent positioning on the thiazole ring significantly impacts biological activity; antitumor activity was observed in its sulfonamide derivatives.

Activité Biologique

2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is a thiazole derivative notable for its biological activity and potential applications in medicinal chemistry. This compound features a thiazole ring, a chlorophenyl group, and a sulfonyl chloride functional group, which contribute to its reactivity and interaction with biological molecules. This article reviews the biological activities associated with this compound, focusing on its antiviral properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride can be summarized as follows:

- Thiazole Ring : Provides a versatile scaffold for biological activity.

- Chlorophenyl Group : Influences electronic properties and enhances reactivity.

- Sulfonyl Chloride Group : Highly reactive towards nucleophiles, facilitating covalent bond formation with biomolecules.

The mechanism of action primarily involves the sulfonyl chloride group's reactivity. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that may alter their function. Such interactions are significant in biochemical research and drug development, particularly in the context of enzyme inhibition and protein modification .

Antiviral Properties

Research indicates that 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride exhibits significant antiviral activity. It has been investigated for its potential in developing pharmaceuticals targeting viral infections. The compound's ability to modify proteins makes it a valuable tool in antiviral drug design .

Case Study : In a study assessing antiviral activities against Tobacco Mosaic Virus (TMV), certain derivatives of thiazole showed approximately 50% inhibition rates comparable to commercial antifungal agents .

Enzyme Inhibition

The compound's sulfonyl chloride group allows it to act as an inhibitor of various enzymes. This property has been explored in several studies aimed at understanding its potential therapeutic effects.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinases | Covalent Modification | |

| Carbonic Anhydrase | Competitive Inhibition |

Synthesis and Derivatives

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves multi-step reactions that yield various derivatives with enhanced biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring or thiazole moiety can significantly impact the compound's efficacy .

Notable Derivatives

Several derivatives have been synthesized and evaluated for their biological activities:

Q & A

Basic Research Question

- NMR Spectroscopy : Analyze , , and NMR (if fluorinated derivatives exist) to confirm substituent positions. Key signals include thiazole protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups (distinct deshielding in ) .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) refined via SHELXL resolves bond lengths (e.g., S=O bonds ~1.43 Å) and dihedral angles between aromatic rings. SHELX software is preferred for its robustness in handling twinned data and high-resolution refinement .

What challenges arise in handling sulfonyl chlorides like this compound, and how can they be mitigated?

Basic Research Question

- Reactivity : Hydrolyzes rapidly in humid conditions; use anhydrous solvents (dioxane, THF) and inert atmospheres.

- Safety : Strongly irritant vapors require fume hoods, nitrile gloves, and eye protection. Quench excess reagent with ice-cold sodium bicarbonate .

- Storage : Stabilize under argon at –20°C in amber vials to prevent decomposition.

How does the electronic environment of the thiazole ring influence reactivity in nucleophilic substitution?

Advanced Research Question

The electron-withdrawing sulfonyl chloride group at position 4 enhances electrophilicity at the thiazole’s C-2 and C-5 positions. Resonance effects delocalize electron density, making the sulfur atom a target for nucleophilic attack (e.g., amination with piperidine). DFT calculations can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via Hammett σ constants correlates substituent effects with reaction rates .

What strategies are effective in resolving conflicting crystallographic data during refinement?

Advanced Research Question

- Disorder Modeling : For overlapping atoms (common in flexible substituents), split occupancy refinement in SHELXL improves R-factor convergence .

- Twinned Data : Use the TWIN/BASF commands in SHELX to handle non-merohedral twinning. Validate with Rint < 0.05 and CC1/2 > 0.7 .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and checkCIF for geometry outliers.

How can in vitro antitumor activity screenings be designed for derivatives of this compound?

Advanced Research Question

- Cell Line Panels : Test against NCI-60 cancer cell lines, using dose-response curves (1–100 μM) to determine IC50 values. Prioritize derivatives with electron-withdrawing groups (e.g., –NO2) at the 4-chlorophenyl ring, which enhance apoptosis in leukemia models .

- Mechanistic Studies : Pair screening with proteomics (e.g., Western blot for caspase-3 activation) and molecular docking to identify kinase targets (e.g., EGFR inhibition).

Why might conflicting biological activity data arise among structurally similar sulfonamide derivatives?

Advanced Research Question

- Solubility Differences : LogP variations (e.g., –SO2NH2 vs. –SO2NHR) impact membrane permeability. Measure partition coefficients (octanol/water) to correlate with cellular uptake .

- Metabolic Stability : Cytochrome P450 interactions differ based on substituent bulk. Use hepatic microsome assays to identify labile groups .

How can computational methods guide the design of novel derivatives with improved bioactivity?

Advanced Research Question

- QSAR Models : Train on datasets of IC50 values and descriptors (e.g., molar refractivity, topological polar surface area). Random forest algorithms predict activity cliffs .

- MD Simulations : Simulate ligand-protein binding (e.g., with tubulin) over 100 ns to assess stability. Prioritize derivatives with persistent hydrogen bonds to Thr179 or Lys352 .

What analytical techniques are critical for characterizing reactive intermediates during synthesis?

Advanced Research Question

- LC-MS/MS : Monitor transient intermediates (e.g., sulfenic acids) with high-resolution orbitrap detectors. Use ESI− mode for sulfonyl chloride adducts ([M–Cl]⁻) .

- In Situ IR : Track carbonyl and S=O stretches (1700–1800 cm⁻¹) to confirm reaction progression .

How can crystallization conditions be optimized to obtain high-quality single crystals for XRD?

Advanced Research Question

- Solvent Screening : Use vapor diffusion with DCM/hexane (1:3) or slow evaporation from DMF. Add seeding crystals if nucleation is erratic.

- Temperature Gradients : Cool from 40°C to 4°C at 0.5°C/hour to enhance lattice order. SHELXD’s dual-space methods resolve phase problems in poor-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.